molecular formula C15H12ClN3O3S B2752139 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide CAS No. 921150-37-0

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2752139
CAS No.: 921150-37-0
M. Wt: 349.79
InChI Key: SFSQWJMMSJYNEA-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a synthetic compound designed for research applications, featuring a 1,3,4-oxadiazole core linked to a 5-chlorothiophene moiety and a 4-ethoxybenzamide group. This structure is characteristic of a class of molecules investigated for their potential in medicinal chemistry and chemical biology. Compounds incorporating the 1,3,4-oxadiazole ring are frequently explored for diverse biological activities, including antimicrobial and enzyme inhibitory effects . The chlorothiophene and benzamide components are known to contribute to the molecule's ability to interact with biological targets, potentially inhibiting key enzymes . Researchers value this compound as a building block or lead structure in the development of novel therapeutic agents, particularly in areas requiring specific enzyme modulation. The presence of the oxadiazole ring provides a rigid, planar geometry that can be crucial for binding to protein active sites . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference and does not imply endorsement for any specific application.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-2-21-10-5-3-9(4-6-10)13(20)17-15-19-18-14(22-15)11-7-8-12(16)23-11/h3-8H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSQWJMMSJYNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the thiophene ring can yield halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity . The compound may inhibit certain enzymes or block receptor sites, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of the Benzamide Substituent

The benzamide moiety in the target compound can be modified to alter electronic, steric, or solubility properties. Key analogues include:

Compound Name Substituent on Benzamide Molecular Weight (g/mol) Key Properties/Activity
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide 4-Ethoxy 389.83 Balanced lipophilicity, potential antimicrobial activity
HSGN-238 (4-(Trifluoromethoxy)benzamide) 4-Trifluoromethoxy 443.77 Enhanced electron-withdrawing effect; improved enzyme inhibition (e.g., antibacterial vs. Neisseria gonorrhoeae)
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide 4-Methoxy 361.78 Reduced steric bulk compared to ethoxy; lower metabolic stability
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide 4-Diethylsulfamoyl 468.92 Increased hydrophilicity; potential for enhanced target binding via sulfonamide interactions

Key Insights:

  • Electron-Withdrawing Groups (e.g., trifluoromethoxy) : HSGN-238’s trifluoromethoxy group enhances resistance to oxidative metabolism, extending half-life in vivo .
  • Alkoxy Chain Length : Ethoxy (C2) vs. methoxy (C1) groups influence steric hindrance and solubility. Ethoxy provides moderate lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
  • Sulfamoyl Derivatives : Sulfonamide-containing analogues (e.g., diethylsulfamoyl) exhibit stronger hydrogen-bonding capacity, improving binding to enzymes like carbonic anhydrase or proteases .

Modifications on the Oxadiazole-Thiophene Core

Variations in the oxadiazole-linked heterocycle impact target selectivity and potency:

Compound Name Oxadiazole-Linked Group Key Biological Activity
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Benzamide (no substituent) Moderate antifungal activity (e.g., Candida albicans inhibition)
N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide 3-Fluorophenyl Enhanced Gram-negative bacterial inhibition (e.g., E. coli) due to fluorinated aryl group
N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyclohexylsulfamoylbenzamide Furan-2-yl Reduced cytotoxicity in mammalian cells compared to thiophene derivatives

Key Insights:

  • Chlorothiophene vs. Other Heterocycles : The 5-chlorothiophene group in the target compound contributes to π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity compared to furan or phenyl analogues .
  • Fluorinated Aryl Groups : Fluorine substitution (e.g., 3-fluorophenyl in HSGN-237) enhances membrane permeability and metabolic stability, critical for oral bioavailability .

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chlorothiophene moiety and an oxadiazole ring, which are known to contribute to its biological activities. The molecular formula is C18H17ClN4O4SC_{18}H_{17}ClN_{4}O_{4}S with a molecular weight of approximately 396.87 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₄O₄S
Molecular Weight396.87 g/mol
IUPAC NameThis compound
CAS Number865288-21-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes or receptors involved in disease processes. For instance:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains by disrupting their cellular processes.
  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.

Antimicrobial Activity

A study conducted on the antimicrobial properties of oxadiazole derivatives indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating effective antibacterial action.

Anticancer Studies

Research published in journals focusing on medicinal chemistry has highlighted the potential anticancer effects of this compound. In vitro studies revealed that it could inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Research

In animal models of inflammation, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential utility in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study involving several oxadiazole derivatives found that the compound exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains.
  • Cancer Cell Line Study : In a controlled lab setting, exposure to varying concentrations of the compound resulted in dose-dependent inhibition of cell growth in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines.

Q & A

Q. What are the optimal synthetic pathways for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole core. Key steps include:

  • Cyclocondensation : Reaction of hydrazide derivatives with carbon disulfide or cyanogen bromide to form the 1,3,4-oxadiazole ring.
  • Functionalization : Introduction of the 5-chlorothiophene moiety via nucleophilic substitution or coupling reactions.
  • Amide bond formation : Coupling the oxadiazole intermediate with 4-ethoxybenzoic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt). Critical parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (60–100°C), and catalyst optimization (e.g., pyridine for acid scavenging) .

Q. What biological activities are associated with this compound?

The compound exhibits:

  • Antimicrobial activity : Potency against Gram-positive bacteria (e.g., Staphylococcus aureus) due to inhibition of cell wall synthesis enzymes .
  • Anticancer potential : Moderate cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
  • Enzyme inhibition : Interaction with α-glucosidase and lipoxygenase (LOX), suggesting anti-inflammatory or antidiabetic applications .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

  • Spectroscopy : 1^1H/13^13C NMR for functional group verification (e.g., oxadiazole protons at δ 8.2–8.5 ppm) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
  • Mass spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 402.3) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies highlight:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl on thiophene) enhance antimicrobial activity, while methoxy groups improve solubility .
  • Heterocycle variation : Replacing oxadiazole with thiadiazole reduces anticancer efficacy by 40% due to altered target binding .
Analog Modification Biological Activity Reference
OZE-IIIPentanamide tail2× higher LOX inhibition vs. parent compound
8tIndole substitution70% BChE inhibition at 50 µM

Q. How can contradictory data on efficacy across studies be resolved?

Discrepancies in reported IC50_{50} values (e.g., 10–25 µM for anticancer activity) may arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times.
  • Purity issues : Impurities >5% reduce activity; rigorous HPLC validation is recommended .
  • Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. Pre-solubility screening in PBS (pH 7.4) is critical .

Q. What mechanistic insights exist for its biological targets?

Proposed mechanisms include:

  • Enzyme inhibition : Competitive binding to α-glucosidase’s catalytic site, validated via molecular docking (Glide score: −8.2 kcal/mol) .
  • DNA intercalation : Interaction with topoisomerase II, demonstrated via ethidium bromide displacement assays .
  • ROS induction : 2× increase in reactive oxygen species (ROS) in cancer cells, measured using DCFH-DA fluorescence .

Q. What computational tools predict its target interactions?

Advanced methods include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with kinases (e.g., EGFR) .
  • QSAR modeling : 3D descriptors (e.g., CoMFA) optimize logP values for blood-brain barrier penetration .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (30 mins vs. 12 hrs) .
  • Biological assays : Prioritize 3D tumor spheroid models over monolayer cultures for anticancer studies .
  • Data validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misidentification .

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